TP-271

Description

Properties

IUPAC Name |

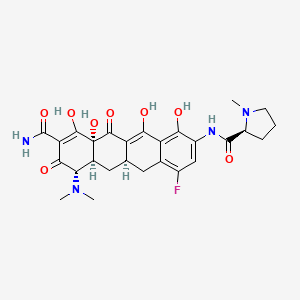

(2S)-N-[(5aR,6aS,7S,10aR)-9-carbamoyl-7-(dimethylamino)-4-fluoro-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-2-yl]-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O8/c1-31(2)19-12-8-10-7-11-13(28)9-14(30-26(39)15-5-4-6-32(15)3)20(33)17(11)21(34)16(10)23(36)27(12,40)24(37)18(22(19)35)25(29)38/h9-10,12,15,19,33-34,37,40H,4-8H2,1-3H3,(H2,29,38)(H,30,39)/t10-,12-,15-,19-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWUYPVRNWIKLS-HMFHYXQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)NC2=CC(=C3CC4CC5C(C(=O)C(=C(C5(C(=O)C4=C(C3=C2O)O)O)O)C(=O)N)N(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)NC2=CC(=C3C[C@H]4C[C@H]5[C@@H](C(=O)C(=C([C@]5(C(=O)C4=C(C3=C2O)O)O)O)C(=O)N)N(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207284-17-0 | |

| Record name | TP-271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207284170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TP-271 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TP-271 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6IUM7395Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorocycline Antibiotic TP-271

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic, broad-spectrum fluorocycline antibiotic that has been in clinical development for the treatment of community-acquired bacterial pneumonia (CABP).[1] As a member of the fluorocycline class, this compound is structurally related to tetracycline antibiotics and demonstrates potent activity against a wide range of respiratory pathogens, including multidrug-resistant (MDR) strains.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, in vitro and in vivo activity, and available clinical data.

Mechanism of Action

This compound, like other tetracycline-class antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. The primary target of this compound is the bacterial 70S ribosome, a large molecular complex responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound binds to the 30S subunit of the ribosome. This binding physically blocks the aminoacyl-tRNA (aa-tRNA) from accessing the A-site of the ribosome. By preventing the binding of aa-tRNA, this compound effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.

A key advantage of this compound is its ability to overcome common tetracycline resistance mechanisms. Its activity is largely unaffected by the two main forms of tetracycline resistance: ribosomal protection proteins (which dislodge tetracycline from the ribosome) and tetracycline-specific efflux pumps (which actively remove the drug from the bacterial cell).[2] This suggests that the structural modifications in this compound, particularly the fluorine substitution, may result in a stronger or different interaction with the ribosome, making it less susceptible to these resistance mechanisms.

Mechanism of action of this compound on the bacterial ribosome.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive, Gram-negative, and atypical bacteria that are common causes of community-acquired bacterial pneumonia. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.

Data Presentation

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | - | 0.03 |

| Staphylococcus aureus (MSSA) | - | 0.25 |

| Staphylococcus aureus (MRSA) | - | 0.12 |

| Streptococcus pyogenes | - | 0.03 |

| Haemophilus influenzae | - | 0.12 |

| Moraxella catarrhalis | - | ≤0.016 |

| Mycoplasma pneumoniae | - | 0.004 |

| Legionella pneumophila | - | 1 |

| Chlamydia pneumoniae | - | 4 |

| Mycobacterium abscessus | 0.25 | 0.5 |

| Mycobacterium fortuitum | - | 0.03 |

| Nocardia spp. | 2 | 8 |

| Data sourced from multiple studies.[1][2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of this compound is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve the final desired inoculum concentration.

-

Preparation of Microdilution Plates: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 35-37°C for 16-24 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Workflow for MIC determination by broth microdilution.

In Vivo Efficacy

This compound has demonstrated efficacy in various animal models of infection, including murine pneumonia models. These studies are crucial for evaluating the potential therapeutic utility of the antibiotic in a living system.

Murine Pneumonia Model

In vivo efficacy of this compound has been assessed in neutropenic and immunocompetent murine pneumonia models against key respiratory pathogens such as Streptococcus pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA).

General Protocol Outline:

-

Animal Model: Specific pathogen-free mice (e.g., CD-1 or BALB/c) are typically used.

-

Immunosuppression (for neutropenic model): To mimic an immunocompromised state, mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide on specific days prior to infection.

-

Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a standardized bacterial suspension.

-

Treatment: At a specified time post-infection, treatment with this compound (administered intravenously or orally) or a comparator drug is initiated. Dosing regimens can vary to determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters.

-

Endpoint Assessment: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized. The bacterial burden in the lungs is quantified by plating serial dilutions of the lung homogenates and counting the resulting colonies (CFU). Efficacy is determined by the reduction in bacterial CFU in the lungs of treated animals compared to untreated controls.

In these models, this compound has been shown to cause a significant reduction in bacterial load in the lungs, demonstrating its potential for treating bacterial pneumonia.

General workflow of a murine pneumonia model for antibiotic efficacy testing.

Clinical Development

This compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers. These studies have assessed both single ascending doses and multiple ascending doses of oral and intravenous formulations of this compound.

While the detailed quantitative results from these Phase 1 trials, including specific pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUC (area under the curve), and half-life, are not fully available in the public domain, the progression of a compound through these early clinical stages indicates an acceptable safety and tolerability profile at the doses studied. The primary objectives of these trials were to establish the safety of this compound and to understand how it is absorbed, distributed, metabolized, and excreted by the human body, which is essential information for designing subsequent Phase 2 and Phase 3 efficacy trials.

Conclusion

This compound is a promising fluorocycline antibiotic with potent in vitro and in vivo activity against a wide range of clinically important respiratory pathogens, including those with resistance to other antibiotic classes. Its mechanism of action, involving the inhibition of bacterial protein synthesis, and its ability to evade common tetracycline resistance mechanisms make it a valuable candidate for further development in the fight against antimicrobial resistance. While detailed clinical pharmacokinetic and efficacy data are still emerging, the foundational preclinical and early-phase clinical data suggest that this compound holds significant potential as a future therapeutic option for community-acquired bacterial pneumonia. Further clinical investigation is warranted to fully elucidate its clinical utility.

References

TP-271: A Technical Overview of Efficacy Against Multidrug-Resistant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic currently in clinical development for the treatment of respiratory infections caused by both susceptible and multidrug-resistant (MDR) pathogens.[1][2][3] As a member of the tetracycline class, this compound exhibits a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including those responsible for community-acquired bacterial pneumonia (CABP).[2][3] Notably, its efficacy appears to be minimally affected by common tetracycline-specific resistance mechanisms, as well as resistance to fluoroquinolones and macrolides, positioning it as a promising candidate in the fight against antimicrobial resistance.

Mechanism of Action

Similar to other tetracycline antibiotics, the primary target of this compound is the bacterial 30S ribosomal subunit. By binding to this subunit, this compound interferes with the docking of aminoacyl-tRNA to the A-site of the ribosome. This action effectively inhibits the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately bacterial growth. The fluorocycline structure of this compound enhances its potency and allows it to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a broad range of pathogens, including key causative agents of community-acquired bacterial pneumonia and other serious infections. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial isolates.

Table 1: In Vitro Activity of this compound against Common Respiratory Pathogens

| Pathogen | MIC90 (μg/mL) | Reference |

| Streptococcus pneumoniae | 0.03 | |

| Staphylococcus aureus (Methicillin-Sensitive, MSSA) | 0.25 | |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.12 | |

| Staphylococcus aureus (Community-Acquired MRSA, PVL-positive) | 0.12 | |

| Streptococcus pyogenes | 0.03 | |

| Haemophilus influenzae | 0.12 | |

| Moraxella catarrhalis | ≤0.016 | |

| Legionella pneumophila | 1 | |

| Mycoplasma pneumoniae | 0.004 | |

| Chlamydia pneumoniae | 4 |

Table 2: In Vitro Activity of this compound against Other Clinically Relevant Pathogens

| Pathogen | MIC90 (μg/mL) | Reference |

| Mycobacterium abscessus | 0.5 | |

| Mycobacterium fortuitum | 0.03 | |

| Nocardia spp. | 8 |

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection, demonstrating significant bacterial load reduction.

Table 3: In Vivo Efficacy of this compound in Murine Pneumonia Models

| Pathogen | Animal Model | Administration | Log10 CFU Reduction (Compared to start of dosing) | Reference |

| MRSA | Neutropenic & Immunocompetent | Intravenous (i.v.) | ~2 to 5 | |

| MRSA | Neutropenic & Immunocompetent | Oral (p.o.) | ~1 to 4 | |

| S. pneumoniae | Neutropenic & Immunocompetent | Intravenous (i.v.) | ~2 to 5 | |

| S. pneumoniae | Neutropenic & Immunocompetent | Oral (p.o.) | ~1 to 4 | |

| H. influenzae | Neutropenic & Immunocompetent | Intravenous (i.v.) | ~2 to 5 | |

| H. influenzae | Neutropenic & Immunocompetent | Oral (p.o.) | ~1 to 4 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro activity of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, as indicated by turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Murine Pneumonia Model

The in vivo efficacy of this compound is assessed using neutropenic and immunocompetent murine models of pneumonia.

Methodology:

-

Induction of Neutropenia (for neutropenic model): Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.

-

Infection: Mice are anesthetized and intranasally inoculated with a suspension of the challenge organism (e.g., MRSA, S. pneumoniae).

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound or a comparator drug is initiated. This compound is administered either intravenously or orally at various dose levels.

-

Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 or 48 hours), mice are euthanized, and their lungs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/g of lung tissue).

-

Efficacy Evaluation: The efficacy of this compound is determined by comparing the bacterial load in the lungs of treated animals to that in untreated controls at the start and end of the treatment period.

Overcoming Resistance

This compound has shown to be effective against bacteria possessing common tetracycline resistance mechanisms. Specifically, its activity is reportedly unaffected by the Gram-positive tetracycline-specific efflux pump Tet(K) and the ribosomal protection protein Tet(M). Furthermore, it is only minimally impacted by the common Gram-negative efflux pumps Tet(A) and Tet(B).

Clinical Development

Phase 1 clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of both intravenous and oral formulations of this compound in healthy subjects. These studies are foundational for establishing the dosing regimens for future efficacy trials in patients with bacterial infections.

Conclusion

This compound is a promising fluorocycline antibiotic with potent in vitro and in vivo activity against a wide range of clinically important pathogens, including multidrug-resistant strains. Its ability to overcome common tetracycline resistance mechanisms makes it a valuable candidate for further development in the treatment of serious infections such as community-acquired bacterial pneumonia. The data summarized herein provide a comprehensive overview of its preclinical efficacy, supporting its continued investigation in clinical settings.

References

TP-271 for Community-Acquired Bacterial Pneumonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic that has been in clinical development for the treatment of community-acquired bacterial pneumonia (CABP). As a member of the tetracycline class, this compound exhibits broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and atypical bacteria, including multi-drug resistant (MDR) strains that are of growing concern in CABP. This technical guide provides a comprehensive overview of the core preclinical and early clinical research on this compound, presenting key data, experimental protocols, and mechanistic insights to inform further research and development efforts.

Mechanism of Action

This compound, like other tetracycline antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. The primary target of this compound is the 30S ribosomal subunit. By binding to the 30S subunit, the drug interferes with the docking of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex. This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth. The fluorocycline structure of this compound is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide spectrum of pathogens commonly associated with CABP. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) has been determined for various bacterial species.

| Pathogen | MIC90 (µg/mL) |

| Streptococcus pneumoniae | 0.03 |

| Staphylococcus aureus (MSSA) | 0.25 |

| Staphylococcus aureus (MRSA) | 0.12 |

| Haemophilus influenzae | 0.12 |

| Moraxella catarrhalis | ≤0.016 |

| Mycoplasma pneumoniae | 0.004 |

| Chlamydia pneumoniae | 4 |

| Legionella pneumophila | 1 |

| Data sourced from Grossman et al., 2017. |

In Vivo Efficacy in Murine Pneumonia Models

The efficacy of this compound has been evaluated in murine models of bacterial pneumonia, demonstrating a significant reduction in bacterial burden in the lungs.

| Pathogen | Animal Model | Administration | Efficacy (log10 CFU reduction) |

| S. pneumoniae | Neutropenic Mice | Intravenous | ~2 to 5 |

| S. pneumoniae | Neutropenic Mice | Oral | ~1 to 4 |

| S. aureus (MRSA) | Neutropenic Mice | Intravenous | ~2 to 5 |

| S. aureus (MRSA) | Neutropenic Mice | Oral | ~1 to 4 |

| H. influenzae | Neutropenic Mice | Intravenous | ~2 to 5 |

| H. influenzae | Neutropenic Mice | Oral | ~1 to 4 |

| Data sourced from Grossman et al., 2017. |

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of this compound was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Murine Pneumonia Model

The in vivo efficacy of this compound was assessed using a neutropenic murine model of pneumonia.

Clinical Development

This compound has progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers. Both intravenous and oral formulations have been investigated.

Phase 1 Clinical Trial Design

Intravenous Formulation:

-

Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

-

Population: Healthy adult volunteers.

-

Objectives: To assess the safety, tolerability, and pharmacokinetics of intravenously administered this compound.

Oral Formulation:

-

Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

-

Population: Healthy adult volunteers.

-

Objectives: To assess the safety, tolerability, and pharmacokinetics of orally administered this compound.

Clinical Trial Data

As of the date of this guide, the detailed quantitative results from the Phase 1 clinical trials of this compound, including pharmacokinetic parameters (Cmax, AUC, half-life) and a comprehensive summary of adverse events, have not been made publicly available. The clinical development status of this compound may be subject to change, and it is recommended to consult official sources from the developing company or regulatory agencies for the most current information.

Conclusion

This compound is a promising fluorocycline antibiotic with potent in vitro activity against key pathogens of community-acquired bacterial pneumonia, including multi-drug resistant strains. Its efficacy has been demonstrated in preclinical animal models. While the compound has advanced to Phase 1 clinical trials, the detailed results of these studies are not yet in the public domain. The information presented in this guide provides a solid foundation for understanding the preclinical profile of this compound and will be of value to researchers and drug development professionals in the field of infectious diseases. Further disclosure of clinical trial data will be crucial in determining the future therapeutic potential of this compound for the treatment of CABP.

TP-271: A Technical Guide to its Interaction with the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-271 is a novel, fully synthetic fluorocycline antibiotic with potent broad-spectrum activity against a wide range of bacterial pathogens, including those expressing common tetracycline-specific resistance mechanisms. As a member of the tetracycline class, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This is achieved through specific binding to the 30S ribosomal subunit, thereby preventing the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. This technical guide provides an in-depth overview of the interaction between this compound and the 30S ribosomal subunit, summarizing key quantitative data on its antibacterial efficacy, detailing relevant experimental protocols for its study, and visualizing its mechanism of action and experimental workflows.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action or the ability to overcome existing resistance. This compound, a fluorocycline antibiotic, represents a significant advancement in the tetracycline class.[1] Its structural modifications allow it to evade common resistance mechanisms, such as tetracycline-specific efflux pumps and ribosomal protection proteins.[1] This document serves as a comprehensive technical resource for researchers and drug development professionals, focusing on the molecular interaction of this compound with its target, the bacterial 30S ribosomal subunit.

Mechanism of Action: Inhibition of Protein Synthesis

The established mechanism of action for tetracycline-class antibiotics is the disruption of protein synthesis at the level of the ribosome.[2] The bacterial ribosome is a complex molecular machine composed of two subunits, the 30S and the 50S. The 30S subunit plays a crucial role in decoding the messenger RNA (mRNA) template.

This compound, like other tetracyclines, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit. This binding event physically obstructs the A-site, the primary landing site for the incoming aa-tRNA complex. By preventing the stable binding of aa-tRNA to the A-site, this compound effectively halts the elongation phase of protein synthesis, leading to the cessation of bacterial growth. While specific binding affinity data (e.g., Kd values) for this compound are not extensively available in the public domain, its potent antibacterial activity suggests a high-affinity interaction with the ribosomal target.

Quantitative Data: Antibacterial Activity of this compound

The efficacy of this compound has been demonstrated through extensive in vitro susceptibility testing against a wide array of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for this compound against several clinically relevant bacteria.

Table 1: In Vitro Activity of this compound against Gram-Positive Pathogens

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 100 | 0.12 | 0.25 |

| Staphylococcus aureus (MRSA) | 100 | 0.12 | 0.12 |

| Streptococcus pneumoniae | 100 | 0.015 | 0.03 |

| Streptococcus pyogenes | 50 | 0.015 | 0.03 |

Data compiled from publicly available research.

Table 2: In Vitro Activity of this compound against Gram-Negative Pathogens

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | 100 | 0.06 | 0.12 |

| Moraxella catarrhalis | 50 | ≤0.016 | ≤0.016 |

| Escherichia coli | 100 | 0.5 | 2 |

| Klebsiella pneumoniae | 100 | 1 | 4 |

Data compiled from publicly available research.

Table 3: In Vitro Activity of this compound against Atypical and Other Pathogens

| Organism | No. of Isolates | MIC90 (µg/mL) |

| Mycobacterium abscessus | 22 | 0.5 |

| Mycobacterium fortuitum | 22 | 0.03 |

| Nocardia spp. | 19 | 8 |

Data compiled from publicly available research.

Experimental Protocols

The study of this compound's interaction with the 30S ribosomal subunit involves a variety of biochemical and microbiological assays. Below are detailed methodologies for key experiments.

Ribosome Binding Assay (Filter Binding Method)

This assay is used to determine the binding affinity of a ligand (this compound) to its target (30S ribosomal subunit).

Materials:

-

Purified bacterial 70S ribosomes or 30S ribosomal subunits

-

Radiolabeled this compound (e.g., [3H]-TP-271) or a competitive binding setup with radiolabeled tetracycline

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Scintillation fluid and a scintillation counter

Protocol:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a microcentrifuge tube, combine a fixed concentration of 30S ribosomal subunits and a fixed concentration of radiolabeled tetracycline.

-

Add the varying concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled competitor.

-

Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.

-

Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on each filter using a scintillation counter.

-

Plot the percentage of bound radiolabeled tetracycline against the concentration of unlabeled this compound to determine the IC50 value, from which the Ki can be calculated.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Bacterial cell-free extract (e.g., E. coli S30 extract) containing all necessary components for transcription and translation.

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine).

-

This compound at various concentrations.

-

Reaction buffer.

-

Method for detecting the reporter protein (e.g., luminometer for luciferase, spectrophotometer for β-galactosidase, or SDS-PAGE and autoradiography for radiolabeled protein).

Protocol:

-

Set up the IVTT reactions in microcentrifuge tubes, each containing the cell-free extract, DNA template, and amino acid mixture.

-

Add varying concentrations of this compound to the reactions. Include a no-drug control.

-

Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

-

Stop the reactions (e.g., by placing on ice or adding an inhibitor).

-

Quantify the amount of synthesized reporter protein using the appropriate detection method.

-

Plot the amount of synthesized protein against the concentration of this compound to determine the IC50 for translation inhibition.

Conclusion

This compound is a promising fluorocycline antibiotic that targets the bacterial 30S ribosomal subunit to inhibit protein synthesis. Its potent in vitro activity against a broad spectrum of pathogens, including resistant strains, underscores its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a framework for further investigation into the precise molecular interactions between this compound and the ribosome, which will be crucial for understanding its full potential and for the development of future antibiotics in this class. Further studies, including high-resolution structural analysis of the this compound-ribosome complex and detailed kinetic studies of its binding, will provide deeper insights into its mechanism of action and its advantages over older tetracyclines.

References

TP-271: A Novel Fluorocycline Overcoming Tetracycline Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global public health. Tetracycline-class antibiotics, once a cornerstone of antibacterial therapy, have seen their efficacy diminished due to the widespread emergence of resistance mechanisms. TP-271, a novel, fully synthetic fluorocycline, has emerged as a promising candidate to address this challenge. This technical guide provides a comprehensive overview of the activity of this compound against tetracycline-resistant bacterial strains, detailing its in vitro and in vivo efficacy, the experimental protocols used to evaluate its performance, and the mechanisms by which it overcomes common tetracycline resistance pathways.

In Vitro Activity of this compound against Tetracycline-Resistant Strains

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including those harboring well-defined tetracycline resistance determinants. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of in vitro activity.

Data Presentation

The following tables summarize the MIC values of this compound against various bacterial strains, including those resistant to conventional tetracyclines.

Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens

| Organism | Resistance Phenotype | This compound MIC90 (µg/mL) |

| Streptococcus pneumoniae | Tetracycline-Resistant (tet(M)) | 0.03 |

| Staphylococcus aureus (MRSA) | Tetracycline-Resistant (tet(M)) | 0.12 |

| Haemophilus influenzae | - | 0.12 |

| Moraxella catarrhalis | - | ≤0.016 |

Table 2: Activity of this compound against Strains with Characterized Tetracycline Resistance Mechanisms

| Organism | Resistance Mechanism | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| Staphylococcus aureus | tet(K) efflux pump | 0.12 | >128 |

| Streptococcus pneumoniae | tet(M) ribosomal protection | 0.03 | >128 |

Experimental Protocols

The in vitro and in vivo activity of this compound has been evaluated using standardized and well-characterized experimental models.

In Vitro Susceptibility Testing: Broth Microdilution

The MICs of this compound are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Inoculum: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Microdilution Plates: Serial two-fold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 18-24 hours in ambient air.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy: Neutropenic Murine Pneumonia Model

The in vivo efficacy of this compound is assessed using a neutropenic mouse model of pneumonia, which mimics infection in immunocompromised individuals.

Protocol:

-

Induction of Neutropenia: Female CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.[1] This depletes the mice of neutrophils, making them more susceptible to bacterial infection.

-

Bacterial Challenge: Mice are anesthetized and infected via intranasal inoculation with a suspension of the test organism (e.g., tetracycline-resistant Streptococcus pneumoniae or MRSA) at a concentration of approximately 10^6 CFU per mouse.[1]

-

Antimicrobial Treatment: Treatment with this compound or a comparator drug is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered intravenously or orally at various dose levels.

-

Assessment of Efficacy: At 24 hours post-treatment initiation, mice are euthanized, and their lungs are aseptically removed and homogenized. The bacterial burden in the lungs is quantified by plating serial dilutions of the lung homogenates on appropriate agar media and counting the resulting colonies. Efficacy is determined by the reduction in bacterial CFU in the lungs of treated mice compared to untreated controls.[2][3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures related to the activity of this compound.

Caption: Mechanism of tetracycline resistance and this compound action.

Caption: Experimental workflow for in vitro and in vivo testing.

Conclusion

This compound demonstrates potent activity against a wide range of bacterial pathogens, including strains that are resistant to conventional tetracyclines through well-characterized mechanisms such as efflux and ribosomal protection. Its robust in vitro and in vivo efficacy, coupled with a mechanism of action that circumvents common resistance pathways, positions this compound as a promising new therapeutic agent in the fight against antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of this novel fluorocycline.

References

The Dawn of a New Fluorocycline: An In-depth Technical Guide to the Early Research and Discovery of TP-271

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic that has been developed for the treatment of serious and multidrug-resistant bacterial infections. As a member of the tetracycline class, this compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the early research and discovery of this compound, focusing on its in vitro and in vivo activity, mechanism of action, and the foundational clinical studies that have assessed its safety and pharmacokinetic profile.

In Vitro Activity

The in vitro potency of this compound has been evaluated against a broad range of bacterial pathogens, including those responsible for community-acquired bacterial pneumonia (CABP). The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) was determined for various Gram-positive and Gram-negative bacteria.

| Pathogen | MIC90 (µg/mL) |

| Streptococcus pneumoniae | 0.03[1] |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.25[1] |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.12[1] |

| Streptococcus pyogenes | 0.03[1] |

| Haemophilus influenzae | 0.12[1] |

| Moraxella catarrhalis | ≤0.016 |

| Mycoplasma pneumoniae | 0.004 |

| Legionella pneumophila | 1 |

| Chlamydia pneumoniae | 4 |

This compound has also demonstrated potent activity against Mycobacterium abscessus and Mycobacterium fortuitum, with MIC90 values of 0.5 µg/mL and 0.03 µg/mL, respectively.

In Vivo Efficacy

The efficacy of this compound has been demonstrated in murine models of pneumonia. In these studies, this compound was administered both intravenously (i.v.) and orally (p.o.) to neutropenic and immunocompetent mice infected with key respiratory pathogens.

| Animal Model | Pathogen | Route of Administration | Log10 CFU Reduction |

| Neutropenic Murine Pneumonia | MRSA | i.v. | ~2 to 5 |

| Neutropenic Murine Pneumonia | S. pneumoniae | i.v. | ~2 to 5 |

| Neutropenic Murine Pneumonia | H. influenzae | i.v. | ~2 to 5 |

| Neutropenic Murine Pneumonia | MRSA | p.o. | ~1 to 4 |

| Neutropenic Murine Pneumonia | S. pneumoniae | p.o. | ~1 to 4 |

| Neutropenic Murine Pneumonia | H. influenzae | p.o. | ~1 to 4 |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other tetracycline antibiotics, targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, this compound binds to the 30S ribosomal subunit. This binding event physically obstructs the accommodation of aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively halting protein synthesis. A key advantage of this compound is its ability to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

This compound inhibits protein synthesis by binding to the 30S ribosomal subunit.

Early Clinical Development: Phase 1 Studies

The initial clinical development of this compound involved Phase 1 studies in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of both intravenous and oral formulations.

Intravenous Formulation (NCT03234738)

A randomized, placebo-controlled, double-blind, multiple-ascending-dose study was conducted to assess the intravenous formulation of this compound.

| Cohort | Number of Subjects | Dose |

| A | 8 (6 active, 2 placebo) | 0.5 mg/kg |

| B | 8 (6 active, 2 placebo) | 1.0 mg/kg |

| C | 8 (6 active, 2 placebo) | 2.0 mg/kg |

| D | 8 (6 active, 2 placebo) | 2.5 mg/kg |

| E | 8 (6 active, 2 placebo) | 3.0 mg/kg |

Oral Formulation (NCT03024034 & NCT03450187)

Single and multiple ascending dose studies were conducted to evaluate the oral formulation of this compound in healthy adult subjects.

Single Ascending Dose Study

| Cohort | Number of Subjects | Dose |

|---|---|---|

| A | 8 (6 active, 2 placebo) | 25 mg |

| B | 8 (6 active, 2 placebo) | 50 mg |

| C | 8 (6 active, 2 placebo) | 100 mg |

| D | 8 (6 active, 2 placebo) | 150 mg |

| E | 8 (6 active, 2 placebo) | 200 mg |

| F | 8 (6 active, 2 placebo) | 300 mg |

Multiple Ascending Dose Study

| Cohort | Number of Subjects | Dose |

|---|---|---|

| 1 | 8 (6 active, 2 placebo) | 50 mg once daily |

| 2 | 8 (6 active, 2 placebo) | 100 mg once daily |

| 3 | 8 (6 active, 2 placebo) | 200 mg once daily |

| 4 | 8 (6 active, 2 placebo) | 300 mg once daily |

| 5 | 8 (6 active, 2 placebo) | 400 mg once daily |

Note: As of the date of this document, the quantitative pharmacokinetic data (e.g., Cmax, AUC, half-life) from these Phase 1 studies have not been made publicly available in peer-reviewed literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro activity of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Murine Pneumonia Model

The in vivo efficacy of this compound was evaluated in a murine model of bacterial pneumonia. While specific details of the protocol for this compound are not fully published, a general workflow is outlined below.

General workflow for the murine pneumonia model to evaluate in vivo efficacy.

Conclusion

The early research and discovery of this compound have established it as a promising new fluorocycline antibiotic with potent in vitro activity against a wide range of clinically important pathogens, including multidrug-resistant strains. Its efficacy in animal models of pneumonia further supports its potential for treating respiratory infections. The mechanism of action, involving the inhibition of bacterial protein synthesis, is well-understood for the tetracycline class, and this compound's ability to overcome common resistance mechanisms is a significant advantage. The initial Phase 1 clinical trials have provided a foundation for its safety and tolerability profile in humans. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of serious bacterial infections.

References

Methodological & Application

TP-271: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic with potent broad-spectrum in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacterial pathogens. As a member of the tetracycline class, this compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 30S ribosomal subunit, which is responsible for decoding messenger RNA (mRNA). This binding event physically obstructs the docking of aminoacyl-transfer RNA (tRNA) to the A-site of the ribosome. By preventing the association of tRNA with the ribosomal complex, this compound effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and subsequent inhibition of bacterial growth.

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data Summary

The in vitro potency of this compound has been evaluated against a variety of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that inhibits visible growth of the microorganism.

Table 1: In Vitro Activity of this compound against Common Respiratory Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 0.015 | 0.03 |

| Haemophilus influenzae | 0.06 | 0.12 |

| Moraxella catarrhalis | ≤0.016 | ≤0.016 |

| Staphylococcus aureus (MSSA) | 0.12 | 0.25 |

| Staphylococcus aureus (MRSA) | 0.12 | 0.12 |

| Mycoplasma pneumoniae | 0.004 | 0.004 |

| Legionella pneumophila | 1 | 1 |

| Chlamydia pneumoniae | 4 | 4 |

Table 2: In Vitro Activity of this compound against Other Clinically Relevant Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pyogenes | 0.015 | 0.03 |

| Mycobacterium abscessus | 0.25 | 0.5 |

| Mycobacterium fortuitum | 0.015 | 0.03 |

| Nocardia spp. | 4 | 8 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against bacterial isolates using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium for the test organism

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland standards

-

Incubator

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL or higher in an appropriate solvent.

-

Further dilute the stock solution in the appropriate broth medium to create a working solution at twice the highest concentration to be tested.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 10 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

-

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system.

Materials:

-

This compound

-

Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase, β-galactosidase)

-

Amino acid mixture

-

[³⁵S]-Methionine or other labeled amino acid

-

TCA (Trichloroacetic acid)

-

Glass fiber filters

-

Scintillation counter and fluid

-

Reaction buffer and other components of the cell-free system

Protocol:

-

Reaction Setup:

-

Prepare reaction mixtures containing the cell-free extract, reaction buffer, amino acid mixture (without methionine), and the DNA template.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control and a positive control inhibitor (e.g., tetracycline).

-

-

Initiation of Translation:

-

Initiate the reaction by adding [³⁵S]-Methionine to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Termination and Precipitation:

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Incubate on ice for 30 minutes.

-

-

Quantification of Protein Synthesis:

-

Collect the protein precipitates by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the amount of incorporated [³⁵S]-Methionine using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).

-

Caption: Workflow for in vitro protein synthesis inhibition assay.

Conclusion

This compound is a promising fluorocycline antibiotic with potent in vitro activity against a broad range of bacterial pathogens. The provided protocols for MIC determination and in vitro protein synthesis inhibition assays serve as a foundation for researchers to further investigate the antibacterial properties of this compound. The clear mechanism of action, targeting the bacterial 30S ribosomal subunit, makes it an important candidate for further drug development.

Application Notes and Protocols for MIC Susceptibility Testing of TP-271

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic with potent in vitro activity against a broad spectrum of clinically significant Gram-positive and Gram-negative bacteria.[1] As a member of the tetracycline class, this compound exerts its antibacterial effect by inhibiting protein synthesis.[2][3][4] Accurate and reproducible determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding the susceptibility of bacterial isolates to this compound, guiding preclinical and clinical development, and for surveillance of potential resistance.

These application notes provide a detailed protocol for performing MIC susceptibility testing of this compound using the broth microdilution method, in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

This compound, like other tetracycline antibiotics, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the accommodation of aminoacyl-tRNA molecules in the A site of the ribosome, thereby stalling the elongation of the polypeptide chain and ultimately leading to a bacteriostatic effect.[2]

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution MIC Testing

This protocol is based on the CLSI M07 and EUCAST guidelines for broth microdilution testing of tetracyclines.

Materials:

-

This compound powder

-

Sterile, high-quality water (for stock solution preparation)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with lids

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline (0.85%)

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Quality control bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically weigh a precise amount of this compound powder.

-

Dissolve the powder in sterile, high-quality water to create a concentrated stock solution (e.g., 1280 µg/mL).

-

The stock solution should be freshly prepared on the day of the assay.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 16 µg/mL to 0.015 µg/mL).

-

Each well should contain 50 µL of the appropriate this compound dilution.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plates:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Cover the microtiter plates with lids to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Growth is indicated by turbidity or a pellet of cells at the bottom of the well.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

Quality Control:

-

Concurrently test recommended QC strains with known MIC ranges for tetracyclines.

-

The MIC values for the QC strains must fall within the acceptable ranges as defined by CLSI M100 documents.

| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | Tetracycline | 0.5 - 2 |

| Staphylococcus aureus ATCC® 29213™ | Tetracycline | 0.12 - 1 |

Data Presentation: this compound MIC Values

The following table summarizes the in vitro activity of this compound against a selection of bacterial pathogens as reported in the literature.

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | - | - | 0.03 | - | |

| Staphylococcus aureus (MSSA) | - | - | 0.25 | - | |

| Staphylococcus aureus (MRSA) | - | - | 0.12 | - | |

| Streptococcus pyogenes | - | - | 0.03 | - | |

| Haemophilus influenzae | - | - | 0.12 | - | |

| Moraxella catarrhalis | - | - | ≤0.016 | - | |

| Mycoplasma pneumoniae | - | - | 0.004 | - | |

| Legionella pneumophila | - | - | 1 | - | |

| Chlamydia pneumoniae | - | - | 4 | - |

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC testing workflow for this compound.

References

- 1. Fluorocycline this compound Is Potent against Complicated Community-Acquired Bacterial Pneumonia Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eravacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Review of Eravacycline, a Novel Fluorocycline Antibacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TP-271 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel fluorocycline antibiotic, TP-271, in murine models. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo efficacy experiments.

Mechanism of Action

This compound, a fluorocycline antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. Like other tetracyclines, its primary target is the 30S ribosomal subunit. By binding to the 30S subunit, this compound effectively blocks the docking of aminoacyl-tRNA to the A-site of the ribosome. This prevention of tRNA binding stalls the elongation of the polypeptide chain, thereby halting protein production and ultimately inhibiting bacterial growth.[1][2][3][4][5] This mechanism allows this compound to be effective against a broad spectrum of pathogens, including those that have developed resistance to other tetracycline-class antibiotics through efflux pumps and ribosomal protection mechanisms.

Caption: Mechanism of action of this compound.

Data Presentation: Dosage and Efficacy in Murine Models

The following tables summarize the quantitative data from key preclinical studies of this compound in various murine infection models.

Table 1: Intravenous Administration of this compound in Murine Pneumonia Models

| Pathogen | Mouse Strain | Immunostatus | Dosage (mg/kg/day) | Dosing Regimen | Efficacy | Reference |

| S. pneumoniae | CD-1 | Neutropenic | 0.25 - 20 | Single IV dose | Dose-proportional pharmacokinetics | |

| S. pneumoniae | CD-1 | Neutropenic | Not specified | q24h, q12h, q6h | fAUC/MIC for static effect: 0.4 – 13.0 µg-hr/mL | |

| S. aureus (MRSA) | CD-1 | Neutropenic | 0.25 - 10 | Single IV dose | Static doses of ≤ 1 mg/kg | |

| S. aureus (MRSA) | CD-1 | Neutropenic | Not specified | q24h, q12h, q6h | AUC/MIC best predictor of efficacy | |

| S. pneumoniae (tet(M)) | Not specified | Neutropenic | Not specified | IV | ~2 to 5 log10 CFU reduction | |

| S. aureus (MRSA) | Not specified | Not specified | Not specified | IV | ~2 to 5 log10 CFU reduction | |

| H. influenzae | Not specified | Not specified | Not specified | IV | ~2 to 5 log10 CFU reduction |

Table 2: Intraperitoneal Administration of this compound in a Murine Tularemia Model

| Pathogen | Mouse Strain | Immunostatus | Dosage (mg/kg/day) | Treatment Initiation | Dosing Regimen | Survival Rate | Reference |

| F. tularensis SCHU S4 | BALB/c | Immunocompetent | 3 | 24h post-challenge | Once daily for 21 days | 80% | |

| F. tularensis SCHU S4 | BALB/c | Immunocompetent | 6 | 24h post-challenge | Once daily for 21 days | 100% | |

| F. tularensis SCHU S4 | BALB/c | Immunocompetent | 12 | 24h post-challenge | Once daily for 21 days | 100% | |

| F. tularensis SCHU S4 | BALB/c | Immunocompetent | 18 | 24h post-challenge | Once daily for 21 days | 100% | |

| F. tularensis SCHU S4 | BALB/c | Immunocompetent | 3 | 72h post-challenge | Once daily for 21 days | 89% | |

| F. tularensis SCHU S4 | BALB/c | Immunocompetent | 6 | 72h post-challenge | Once daily for 21 days | 100% | |

| F. tularensis SCHU S4 | BALB/c | Immunocompetent | 12 | 72h post-challenge | Once daily for 21 days | 100% | |

| F. tularensis SCHU S4 | BALB/c | Immunocompetent | 18 | 72h post-challenge | Once daily for 21 days | 100% |

Table 3: Oral Administration of this compound in Murine Pneumonia Models

| Pathogen | Mouse Strain | Immunostatus | Dosage (mg/kg) | Dosing Regimen | Efficacy | Reference |

| S. pneumoniae (tet(M)) | Not specified | Neutropenic | Not specified | p.o. | ~1 to 4 log10 CFU reduction | |

| S. aureus (MRSA) | Not specified | Not specified | Not specified | p.o. | ~1 to 4 log10 CFU reduction | |

| H. influenzae | Not specified | Not specified | Not specified | p.o. | ~1 to 4 log10 CFU reduction | |

| S. pneumoniae | Not specified | Immunocompetent | 30 | p.o. | Significant reduction in bacterial load |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental goals.

Protocol 1: Intravenous Administration in a Neutropenic Murine Pneumonia Model

This protocol is adapted from studies investigating the efficacy of this compound against S. pneumoniae and S. aureus.

1. Murine Model:

- Species/Strain: Female CD-1 mice.

- Immunosuppression: Render mice neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.

2. Infection:

- Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) or Streptococcus pneumoniae.

- Inoculum Preparation: Grow bacteria to mid-log phase and dilute to the desired concentration (e.g., 10^7 CFU/mL).

- Administration: Anesthetize mice and instill 0.05 mL of the bacterial suspension intranasally.

3. This compound Administration:

- Formulation: The specific vehicle for this compound for intravenous administration is not detailed in the provided search results. A sterile, isotonic solution suitable for IV injection should be used.

- Route: Intravenous (IV) injection, typically via the tail vein.

- Dosage and Schedule: Administer this compound at various doses (e.g., 0.25 – 20 mg/kg) starting at a specified time post-infection (e.g., 2 or 12 hours). Dose fractionation studies may involve administering the total daily dose in single (q24h), divided (q12h), or more frequent (q6h) intervals.

4. Outcome Assessment:

- Bacterial Load: At a predetermined time point (e.g., 26 hours post-infection), euthanize mice, harvest lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

- Pharmacokinetics: Collect plasma and epithelial lining fluid (ELF) at various time points after a single IV dose to determine pharmacokinetic parameters such as Cmax, AUC, and %T>MIC.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Immunosuppression" [label="Induce Neutropenia\n(Cyclophosphamide IP)"];

"Infection" [label="Intranasal Inoculation\n(S. pneumoniae or MRSA)"];

"Treatment" [label="Administer this compound (IV)\n(Dose Ranging/Fractionation)"];

"Endpoint" [label="Euthanize and Harvest Lungs"];

"Analysis" [label="Determine Lung CFU\nand/or Pharmacokinetics"];

"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Immunosuppression" [label="Day -4 and -1"];

"Immunosuppression" -> "Infection" [label="Day 0"];

"Infection" -> "Treatment" [label="2-12h post-infection"];

"Treatment" -> "Endpoint" [label="26h post-infection"];

"Endpoint" -> "Analysis";

"Analysis" -> "End";

}

Caption: Workflow for IV administration of this compound.

Protocol 2: Intraperitoneal Administration in a Murine Tularemia Model

This protocol is based on a study evaluating this compound efficacy against Francisella tularensis.

1. Murine Model:

- Species/Strain: BALB/c mice.

2. Infection:

- Bacterial Strain: Francisella tularensis SCHU S4.

- Inoculum Preparation: Prepare an aerosol suspension of the bacteria to deliver a target dose (e.g., 91 to 283 LD50/mouse).

- Administration: Expose mice to the bacterial aerosol.

3. This compound Administration:

- Formulation: The vehicle for intraperitoneal injection is not specified in the search results. A sterile vehicle suitable for IP administration should be used.

- Route: Intraperitoneal (IP) injection.

- Dosage and Schedule: Administer this compound once daily at doses ranging from 3 to 18 mg/kg/day for 21 days. Treatment can be initiated at 24 or 72 hours post-challenge.

4. Outcome Assessment:

- Survival: Monitor mice daily for 21 days of treatment and for a 14-day post-treatment period to assess survival.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Infection" [label="Aerosol Challenge\n(F. tularensis)"];

"Treatment_Initiation" [label="Initiate Treatment\n(24h or 72h post-challenge)"];

"Daily_Treatment" [label="Once Daily IP Injection of this compound\n(3, 6, 12, or 18 mg/kg)"];

"Monitoring" [label="Monitor Survival"];

"End_of_Treatment" [label="End of 21-day Treatment"];

"Post_Treatment_Monitoring" [label="14-day Post-Treatment\nObservation"];

"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Infection";

"Infection" -> "Treatment_Initiation";

"Treatment_Initiation" -> "Daily_Treatment";

"Daily_Treatment" -> "Monitoring" [headlabel="During Treatment"];

"Daily_Treatment" -> "End_of_Treatment" [label="Day 21"];

"End_of_Treatment" -> "Post_Treatment_Monitoring";

"Post_Treatment_Monitoring" -> "Monitoring" [headlabel="Post Treatment"];

"Post_Treatment_Monitoring" -> "End" [label="Day 35"];

}

Caption: Workflow for IP administration of this compound.

Protocol 3: Oral Administration in a Murine Pneumonia Model

This protocol is a general representation based on studies mentioning the oral efficacy of this compound.

1. Murine Model:

- Species/Strain: Not specified. Can be immunocompetent or rendered neutropenic depending on the study's objective.

2. Infection:

- Bacterial Strains: S. pneumoniae, MRSA, or H. influenzae.

- Inoculum Preparation and Administration: As described in Protocol 1.

3. This compound Administration:

- Formulation: The formulation for oral administration is not detailed. This compound can be dissolved or suspended in a suitable vehicle for oral gavage.

- Route: Oral (p.o.), likely via gavage.

- Dosage and Schedule: Administer this compound at specified doses (e.g., 30 mg/kg). The dosing frequency and duration will depend on the experimental design.

4. Outcome Assessment:

- Bacterial Load: As described in Protocol 1, determine the CFU in the lungs at a relevant time point post-infection.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Model_Preparation" [label="Prepare Murine Model\n(Immunocompetent or Neutropenic)"];

"Infection" [label="Intranasal Inoculation\n(e.g., S. pneumoniae)"];

"Treatment" [label="Administer this compound (Oral Gavage)"];

"Endpoint" [label="Euthanize and Harvest Lungs"];

"Analysis" [label="Determine Lung CFU"];

"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Model_Preparation";

"Model_Preparation" -> "Infection";

"Infection" -> "Treatment";

"Treatment" -> "Endpoint";

"Endpoint" -> "Analysis";

"Analysis" -> "End";

}

Caption: Workflow for oral administration of this compound.

References

Preparing TP-271 for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-271 is a novel, fully synthetic fluorocycline antibiotic with potent broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] As a member of the tetracycline class, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] This document provides detailed application notes and protocols for the preparation and use of this compound in laboratory settings, including in vitro susceptibility testing and in vivo efficacy studies.

Chemical Properties and Storage

| Property | Value |

| Chemical Name | 7-fluoro-9-(pyrrolidin-1-ylacetyl)-6-demethyl-6-deoxytetracycline |

| Molecular Formula | C29H34FN3O8 |

| Appearance | Solid powder |

| Storage | Store powder at -20°C. Protect from light and moisture. |

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various bacterial pathogens. The MIC90 represents the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Table 1: In Vitro Activity of this compound against Community-Acquired Respiratory Pathogens [1][2]

| Organism | Number of Isolates | This compound MIC90 (µg/mL) |

| Streptococcus pneumoniae | Not Specified | 0.03 |

| Staphylococcus aureus (MSSA) | Not Specified | 0.25 |

| Staphylococcus aureus (MRSA) | Not Specified | 0.12 |

| Streptococcus pyogenes | Not Specified | 0.03 |

| Haemophilus influenzae | Not Specified | 0.12 |

| Moraxella catarrhalis | Not Specified | ≤0.016 |

| Mycoplasma pneumoniae | Not Specified | 0.004 |

| Legionella pneumophila | Not Specified | 1 |

| Chlamydia pneumoniae | Not Specified | 4 |

Table 2: In Vitro Activity of this compound against Mycobacterium and Nocardia Species

| Organism | Number of Isolates | This compound MIC90 (µg/mL) |

| Mycobacterium abscessus | 22 | 0.5 |

| Mycobacterium fortuitum | 22 | 0.03 |

| Nocardia spp. | 19 | 8 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound for use in in vitro experiments such as Minimum Inhibitory Concentration (MIC) assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-warm DMSO: Bring the sterile DMSO to room temperature.

-

Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. Perform this step in a chemical fume hood.

-

Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder to achieve a desired stock concentration (e.g., 10 mg/mL). Vortex thoroughly until the powder is completely dissolved. This compound is soluble in DMSO.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note on Stability: Tetracycline-class antibiotics in solution are generally stable for at least 3 months when stored at -18°C. For optimal results, it is recommended to use freshly prepared dilutions for each experiment.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Spectrophotometer

-

Plate shaker/incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the bacterial isolate and inoculate into a tube of sterile CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, or an optical density at 600 nm (OD600) of approximately 0.08-0.1).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

-

Prepare this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in microcentrifuge tubes to create a range of concentrations (e.g., from 64 µg/mL to 0.008 µg/mL).

-

-

Set up the MIC Plate:

-

Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

-

Add 50 µL of the appropriate this compound dilution to each well in the corresponding row, creating a final volume of 100 µL with the desired antibiotic concentration.

-

Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with CAMHB only).

-

-

Inoculate the Plate:

-

Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells), bringing the final volume to 150 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Determine the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well using a microplate reader.

-

Protocol 3: In Vivo Efficacy of this compound in a Murine Pneumonia Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of bacterial pneumonia induced by Streptococcus pneumoniae.

Materials:

-

This compound

-

Vehicle for administration (see below for options)

-

Streptococcus pneumoniae strain (e.g., a clinical isolate)

-

Todd-Hewitt broth supplemented with 0.5% yeast extract

-

Sterile PBS

-

Female CD-1 or C57BL/6 mice (6-8 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Pipettes and sterile tips

-